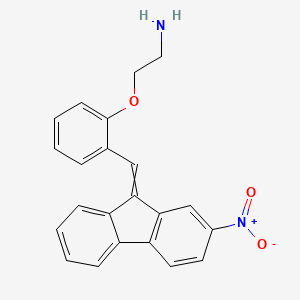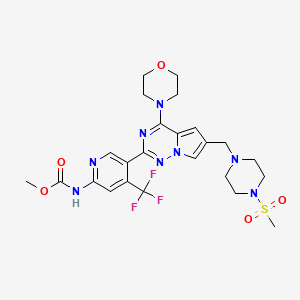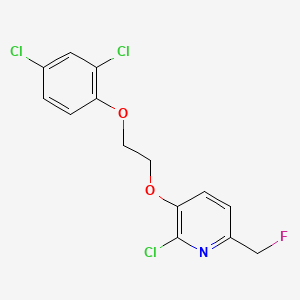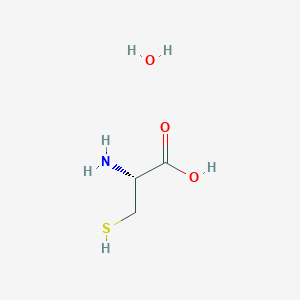
dBET6
Vue d'ensemble
Description
DBET6 is a highly cell-permeable PROTAC (Proteolysis-Targeting Chimera) degrader of BET bromodomains with an IC50 of 14 nM for BRD4 binding . It also induces c-MYC downregulation and apoptosis .
Synthesis Analysis
This compound is a proteolysis-targeting chimera (PROTAC) small molecule that selectively degrades BET by the ubiquitin-proteasome system . It shows tenfold more potency in degrading BRD4 and improved cell permeability compared to the first-generation PROTAC dBET1 .Molecular Structure Analysis
The molecular weight of this compound is 841.37 . The chemical formula is C42H45ClN8O7S . The exact mass is 840.28 .Chemical Reactions Analysis
Intraperitoneal injection of this compound led to the rapid degradation of BET protein in the retina without detectable toxicity . It also repressed light damage-induced retinal macrophages/microglia activation, Müller cell gliosis, photoreceptor death, and retinal degeneration .Physical And Chemical Properties Analysis
This compound has a molecular weight of 841.37 . It is a white to beige powder . It is soluble in DMSO up to 2 mg/mL . It can be stored for 3 years at -20°C in powder form .Applications De Recherche Scientifique
Protection contre la dégénérescence rétinienne
dBET6 a été trouvé pour protéger contre la dégénérescence rétinienne {svg_1}. L'inflammation chronique contribue de manière significative à la mort des photorécepteurs dans les maladies rétiniennes aveuglantes telles que la dégénérescence maculaire liée à l'âge (DMLA) et la rétinite pigmentaire (RP). This compound, une petite molécule chimère ciblant la protéolyse (PROTAC), dégrade sélectivement les protéines Bromodomain et extraterminal domain (BET) par le système ubiquitine-protéasome {svg_2}. Les protéines BET sont des lecteurs épigénétiques qui agissent comme des facteurs pro-inflammatoires clés {svg_3}.
Inhibition de cGAS-STING en réponse aux dommages causés par la lumière
This compound a été montré pour inhiber la voie cGAS-STING en réponse aux dommages causés par la lumière {svg_4}. Cette voie est considérablement activée pendant la dégénérescence rétinienne induite par la lumière (LD), conduisant à une réponse inflammatoire {svg_5}. This compound supprime l'expression de STING induite par LD dans les macrophages/microglies réactifs et la réponse inflammatoire associée {svg_6}.
Amélioration de la réactivité rétinienne et de l'acuité visuelle
L'injection intrapéritonéale de this compound a conduit à la dégradation rapide de la protéine BET dans la rétine sans toxicité détectable {svg_7}. This compound a amélioré la réactivité rétinienne et l'acuité visuelle après les dommages causés par la lumière (LD) {svg_8}.
Répression de l'activation des macrophages/microglies rétiniens induite par LD
This compound a réprimé l'activation des macrophages/microglies rétiniens induite par LD {svg_9}. Ceci est significatif car l'accumulation et l'activation des macrophages/microglies ont été détectées dans les lésions rétiniennes des patients atteints de DMLA et de RP {svg_10}.
Répression de la gliose des cellules de Müller induite par LD
This compound a également réprimé la gliose des cellules de Müller induite par LD {svg_11}. Les cellules de Müller sont un type de cellules gliales qui maintiennent la stabilité structurelle et fonctionnelle de la rétine {svg_12}.
Répression de la mort des photorécepteurs induite par LD et de la dégénérescence rétinienne
This compound a réprimé la mort des photorécepteurs induite par LD et la dégénérescence rétinienne {svg_13}. Ceci est particulièrement significatif car la dégénérescence des photorécepteurs est une caractéristique commune de plusieurs maladies rétiniennes aveuglantes majeures, telles que la dégénérescence maculaire liée à l'âge atrophique (DMLA) et la rétinite pigmentaire (RP) {svg_14}.
Mécanisme D'action
Target of Action
dBET6 is a potent and selective Degrader (PROTAC) of BET bromodomains . It primarily targets the Bromodomain and extraterminal domain (BET) proteins, which are epigenetic readers that act as key proinflammatory factors . It binds to BRD4 (BD1) with an IC50 of 14 nM .
Mode of Action
This compound is a proteolysis-targeting chimera (PROTAC) small molecule that selectively degrades BET proteins by the ubiquitin-proteasome system . It comprises BET antagonist (+)-JQ1 conjugated to a cereblon E3 ubiquitin ligase ligand . It induces maximal in vitro heterodimerization of BRD4 (BD1) and CRBN-DDB1 at 35 nM .
Biochemical Pathways
This compound affects the cGAS-STING pathway, a molecular pathway of the innate immune system . Light damage (LD) leads to dramatic activation of the cGAS-STING pathway, whereas this compound suppresses LD-induced STING expression in reactive macrophages/microglia and the related inflammatory response .
Pharmacokinetics
Intraperitoneal injection of this compound leads to the rapid degradation of BET protein in the retina without detectable toxicity . The pharmacokinetics of this compound are characterized by a T max of 0.5h, C max of 447 (ng/ml), and terminal t 1/2 of 0.87 h .
Result of Action
This compound improves retinal responsiveness and visual acuity after light damage (LD). It also represses LD-induced retinal macrophages/microglia activation, Müller cell gliosis, photoreceptor death, and retinal degeneration . It exerts neuroprotective effects by inhibiting cGAS-STING in reactive retinal macrophages/microglia .
Action Environment
The action of this compound is influenced by environmental factors such as light damage. In the presence of light damage, this compound is able to inhibit retinal inflammation and protect against retinal degeneration . It is expected to become a new strategy for the treatment of retinal degeneration .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPZPLJOBHHBK-UFXYQILXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN8O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022545 | |
| Record name | dBET6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1950634-92-0 | |
| Record name | dBET6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)
![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)



![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)
![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)
![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)
